2-(p-Tolyl)-1,3-dioxolane

Catalog No.
S14521739
CAS No.
2403-51-2
M.F
C10H12O2
M. Wt
164.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(p-Tolyl)-1,3-dioxolane

CAS Number

2403-51-2

Product Name

2-(p-Tolyl)-1,3-dioxolane

IUPAC Name

2-(4-methylphenyl)-1,3-dioxolane

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

InChI

InChI=1S/C10H12O2/c1-8-2-4-9(5-3-8)10-11-6-7-12-10/h2-5,10H,6-7H2,1H3

InChI Key

WGTYXBCLGNWBEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2OCCO2

2-(p-Tolyl)-1,3-dioxolane, with the chemical formula C₁₀H₁₂O₂, is a cyclic organic compound belonging to the dioxolane family. It features a dioxolane ring, which consists of two oxygen atoms and three carbon atoms in a five-membered ring structure, with a para-tolyl group (derived from p-cresol) attached to one of the carbon atoms. This compound is characterized by its unique structural properties, which contribute to its reactivity and potential applications in various fields.

  • Acetalization: The compound can undergo acetal formation when reacted with aldehydes or ketones, resulting in more complex structures.
  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield the corresponding alcohol and dicarbonyl compounds.
  • Electrophilic Substitution: The para-tolyl group may undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Several synthesis methods for 2-(p-Tolyl)-1,3-dioxolane have been reported:

  • Condensation Reactions: One common method involves the reaction of para-tolualdehyde with ethylene glycol or diethylene glycol in the presence of an acid catalyst. This process typically proceeds under reflux conditions.
  • Using Catalysts: Supported catalysts such as poly(vinylbenzyltrimethylammonium tribromide) resin have been employed for efficient acetalization processes involving benzaldehydes .
  • Alternative Routes: Other synthetic approaches may include cyclization reactions involving appropriate precursors that contain both the dioxole and aromatic functionalities.

2-(p-Tolyl)-1,3-dioxolane has potential applications in various fields:

  • Solvent: It can serve as a solvent in organic reactions due to its polar aprotic nature.
  • Intermediate in Synthesis: The compound is useful as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

Several compounds share structural similarities with 2-(p-Tolyl)-1,3-dioxolane. A comparison highlights its uniqueness:

Compound NameStructure TypeNotable Features
1,3-DioxolaneDioxoleSimple structure; used as a solvent
2-Methyl-1,3-dioxolaneDioxoleHas methyl substitution; different reactivity
2-Propyl-1,3-dioxolaneDioxolePropyl group alters physical properties
4-Methyl-1,3-dioxoleDioxoleMethyl group at different position affecting stability

Each of these compounds exhibits distinct properties and reactivities due to variations in substituents on the dioxole ring. The para-tolyl substitution in 2-(p-Tolyl)-1,3-dioxolane provides unique electronic characteristics that differentiate it from other dioxolanes.

Evolution of Dioxolane Chemistry

The use of 1,3-dioxolane derivatives in organic synthesis dates to the mid-20th century, with early applications focused on protecting carbonyl groups during multistep reactions. The para-tolyl variant gained prominence in the 1990s as a stable acetal capable of withstanding diverse reaction conditions, including radical initiators. Unlike traditional acetals, 2-(p-Tolyl)-1,3-dioxolane exhibits enhanced thermal stability, enabling its use in high-temperature protocols such as Swern oxidations and Grignard additions.

Radical Stabilization and Reactivity

The dioxolane ring’s electron-rich oxygen atoms stabilize radical intermediates through delocalization, a property exploited in atom-transfer radical additions (ATRAs). For example, in the synthesis of tetraarylated dihydropentalenes, 2-(p-Tolyl)-1,3-dioxolane derivatives facilitate single-electron transfers (SETs) to generate persistent radical species. This mechanistic pathway enables controlled polymerization and regioselective C–H functionalization, as demonstrated in the cyclizing condensation of enones with cyclopentadienes.

Table 1: Comparative Radical Stabilization in Dioxolane Derivatives

DerivativeHalf-Life (h, 25°C)SET Efficiency (%)
2-(p-Tolyl)-1,3-dioxolane4892
2-Phenyl-1,3-dioxolane3688
2-(4-Nitrophenyl)-1,3-dioxolane2485

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Exact Mass

164.083729621 g/mol

Monoisotopic Mass

164.083729621 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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